molecular formula C11H16N2 B1659455 1-(pyridin-2-yl)azepane CAS No. 65222-00-6

1-(pyridin-2-yl)azepane

Cat. No.: B1659455
CAS No.: 65222-00-6
M. Wt: 176.26 g/mol
InChI Key: WMUXUPJEKFKIAV-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)azepane is a heterocyclic compound with the molecular formula C11H16N2 It is characterized by a seven-membered ring containing one nitrogen atom and a pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hexamethylenediamine with pyridine derivatives under controlled temperature and pressure. The reaction may require catalysts such as palladium or nickel to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency. Solvent extraction and purification techniques are employed to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxo derivatives and hydroxylated products.

    Reduction: Reduced forms of the compound with altered hydrogenation states.

    Substitution: Substituted azepine derivatives with various functional groups.

Scientific Research Applications

1-(pyridin-2-yl)azepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Azepine, hexahydro-1-(pyrrolidinyl)-: Similar structure but with a pyrrolidine substituent instead of pyridine.

    1H-Azepine, hexahydro-1-(1-piperidinyl)-: Contains a piperidine substituent.

    1H-Azepine, hexahydro-1-(1-piperazinyl)-: Features a piperazine substituent.

Uniqueness

1-(pyridin-2-yl)azepane is unique due to its specific pyridine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in certain contexts.

Properties

CAS No.

65222-00-6

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-pyridin-2-ylazepane

InChI

InChI=1S/C11H16N2/c1-2-6-10-13(9-5-1)11-7-3-4-8-12-11/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

WMUXUPJEKFKIAV-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=CC=CC=N2

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=N2

Origin of Product

United States

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